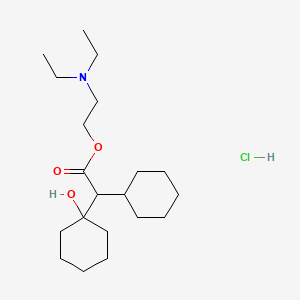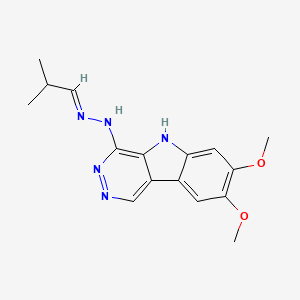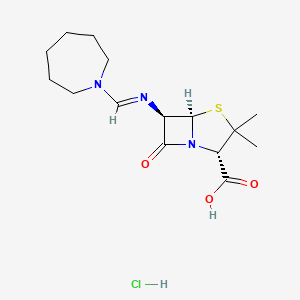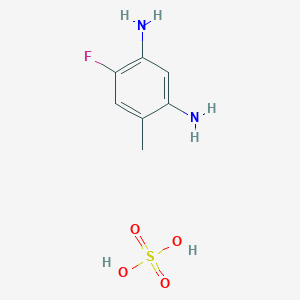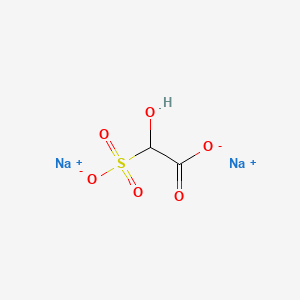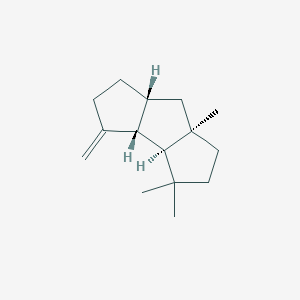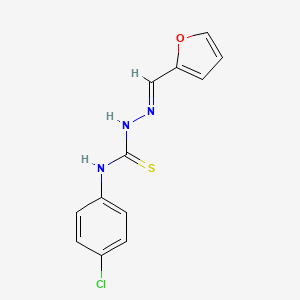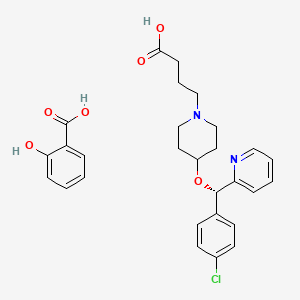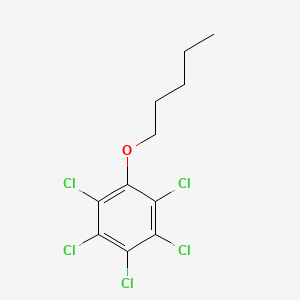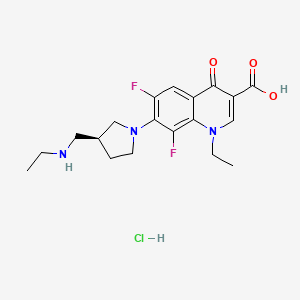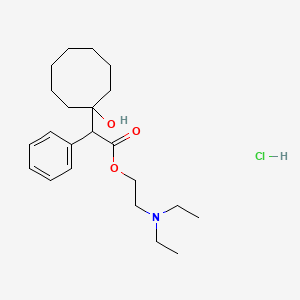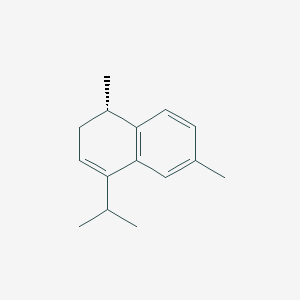
gamma-Calacorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Calacorene: is a sesquiterpenoid, a class of terpenes consisting of three isoprene units. It is an organic compound with the molecular formula C15H20 and a molecular weight of 200.3193 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Calacorene typically involves the cyclization of farnesyl pyrophosphate (FPP), a common precursor in the biosynthesis of sesquiterpenes. . The reaction conditions often include a suitable solvent, temperature control, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as essential oils of certain plants. The extraction process can be carried out using techniques like steam distillation or solvent extraction. The extracted compound is then purified using chromatographic methods to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-Calacorene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can produce epoxides or hydroxylated derivatives, while reduction reactions can yield more saturated compounds .
Applications De Recherche Scientifique
Gamma-Calacorene has various scientific research applications, including:
Chemistry: It is used as a model compound in the study of sesquiterpene biosynthesis and reaction mechanisms.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anticancer agent.
Industry: This compound is used in the fragrance and flavor industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of gamma-Calacorene involves its interaction with specific molecular targets and pathways. For example, in cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and activating cellular stress pathways . This leads to the sensitization of cancer cells to apoptosis and inhibition of tumor growth .
Comparaison Avec Des Composés Similaires
Gamma-Calacorene can be compared with other sesquiterpenoids, such as:
Alpha-Calacorene: Similar in structure but differs in the position of double bonds.
Beta-Calacorene: Another isomer with different biological activities.
Germacrene: A sesquiterpene with a different carbon skeleton but similar biosynthetic pathways.
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits compared to other sesquiterpenoids .
Propriétés
Numéro CAS |
24048-45-1 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
(1S)-1,6-dimethyl-4-propan-2-yl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7-10,12H,6H2,1-4H3/t12-/m0/s1 |
Clé InChI |
YLIAZCIBLKJTKN-LBPRGKRZSA-N |
SMILES isomérique |
C[C@H]1CC=C(C2=C1C=CC(=C2)C)C(C)C |
SMILES canonique |
CC1CC=C(C2=C1C=CC(=C2)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


